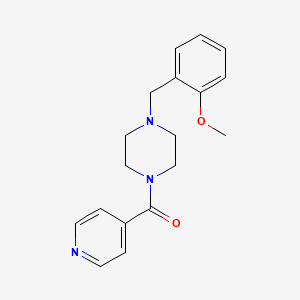![molecular formula C15H11NO3 B5715304 methyl 3-formylpyrrolo[1,2-a]quinoline-1-carboxylate](/img/structure/B5715304.png)
methyl 3-formylpyrrolo[1,2-a]quinoline-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-formylpyrrolo[1,2-a]quinoline-1-carboxylate is a chemical compound that belongs to the pyrroloquinoline series. It has gained significant attention in the scientific community due to its potential applications in drug discovery, especially in the field of cancer research.
Mecanismo De Acción
The mechanism of action of methyl 3-formylpyrrolo[1,2-a]quinoline-1-carboxylate is not fully understood. However, it is believed to act by inhibiting enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
Methyl 3-formylpyrrolo[1,2-a]quinoline-1-carboxylate has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of methyl 3-formylpyrrolo[1,2-a]quinoline-1-carboxylate is its high yield and purity, making it suitable for further research. However, its limited solubility in aqueous solutions may pose a challenge in some lab experiments. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on methyl 3-formylpyrrolo[1,2-a]quinoline-1-carboxylate. One area of interest is its potential use in combination therapy with other anti-cancer drugs. Another area of research is its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Conclusion
Methyl 3-formylpyrrolo[1,2-a]quinoline-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery. Its synthesis method is straightforward, and it has shown promising results in scientific research for its potential application in the treatment of cancer and neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of methyl 3-formylpyrrolo[1,2-a]quinoline-1-carboxylate involves the reaction of 3-formylpyrrole and methyl anthranilate in the presence of a catalyst. The reaction is carried out under reflux conditions in a solvent such as toluene or chloroform. The product is obtained in high yield and purity, making it suitable for further research.
Aplicaciones Científicas De Investigación
Methyl 3-formylpyrrolo[1,2-a]quinoline-1-carboxylate has shown promising results in scientific research for its potential application in drug discovery. It has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells in vitro. Research has also shown that it has potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
methyl 3-formylpyrrolo[1,2-a]quinoline-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c1-19-15(18)14-8-11(9-17)13-7-6-10-4-2-3-5-12(10)16(13)14/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGLBEHYMJRBAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C2N1C3=CC=CC=C3C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-formylpyrrolo[1,2-a]quinoline-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N'-[(4-fluorophenyl)methylene]bis(2-methoxybenzamide)](/img/structure/B5715250.png)


![3-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]propanoic acid](/img/structure/B5715262.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5715278.png)
![3-[(2-hydroxy-4-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5715297.png)

![4-{[4-(acetylamino)-3-methoxyphenyl]amino}-4-oxobutanoic acid](/img/structure/B5715319.png)
![2-{[4-benzyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5715323.png)
![methyl 4-[(2-ethylbutanoyl)amino]benzoate](/img/structure/B5715326.png)
